![molecular formula C19H29N3O B14450718 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide CAS No. 78355-92-7](/img/structure/B14450718.png)
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic system containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities
Preparation Methods
The synthesis of 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Anilino Group: This step involves the reaction of aniline with the piperidine derivative under specific conditions to form the anilino group.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine nitrogen can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, leading to a range of pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide: This compound has a pyrrolidine moiety instead of a piperidine moiety.
N-(piperidine-4-yl)benzamide: This compound features a benzamide group attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78355-92-7 |
|---|---|
Molecular Formula |
C19H29N3O |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-anilino-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H29N3O/c23-18(20-16-22-14-8-3-9-15-22)19(12-6-2-7-13-19)21-17-10-4-1-5-11-17/h1,4-5,10-11,21H,2-3,6-9,12-16H2,(H,20,23) |
InChI Key |
BXMXOJBZDXAYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCN2CCCCC2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


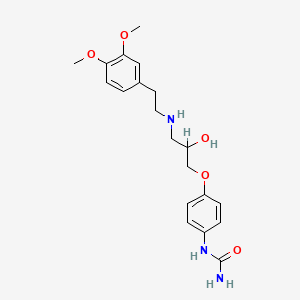
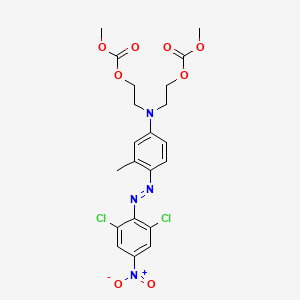
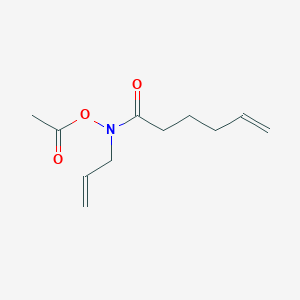
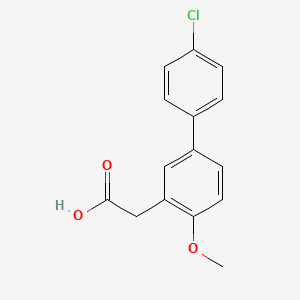
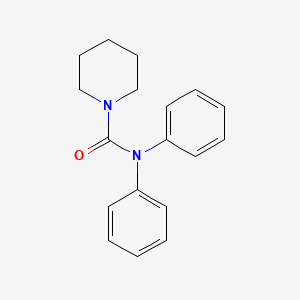
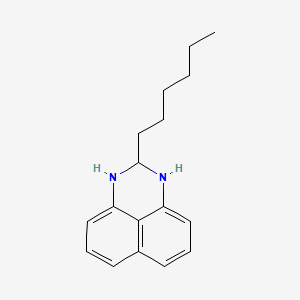
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
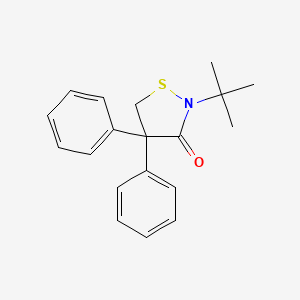
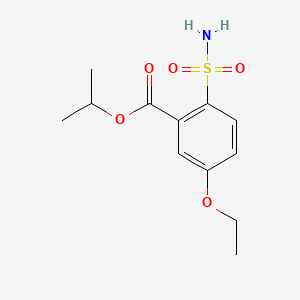
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
